Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate
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Overview
Description
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of a cyano group and an ester functional group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano[1,1-biphenyl]-2-carboxylate typically involves the reaction of 2-cyano[1,1-biphenyl]-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substituted Derivatives: Various substituted biphenyl compounds.
Carboxylic Acids: Formed through oxidation or hydrolysis.
Amines: Produced via reduction reactions.
Scientific Research Applications
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano[1,1-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano[1,1-biphenyl]-2-carboxylic Acid: Similar structure but lacks the ester group.
Ethyl 2-cyanoacrylate: Contains a cyano group and an ester group but differs in the core structure.
4’-Cyano-1,1’-biphenyl-4-carboxylic Acid: Another biphenyl derivative with a cyano group.
Uniqueness
Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate is unique due to its combination of a biphenyl core with both cyano and ester functional groups.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-(2-cyanophenyl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-6-5-9-14(15)13-8-4-3-7-12(13)11-17/h3-10H,2H2,1H3 |
InChI Key |
UENCRMCLZHOSBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2C#N |
Origin of Product |
United States |
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